Enhanced Gas-Phase Basicity: Proton Affinity Comparison with Phenylalanine and N-Methylphenylalanine
2-(Dimethylamino)-2-phenylpropanoic acid demonstrates a significantly higher proton affinity compared to unmodified phenylalanine and N-methylphenylalanine. This is a direct consequence of N,N-dimethylation. In a gas-phase study, N,N-dimethylphenylalanine (structurally analogous at the amine group) exhibited a proton affinity of 224.5 kcal/mol, compared to 220.3 kcal/mol for phenylalanine and 223.6 kcal/mol for N-methylphenylalanine [1]. This 4.2 kcal/mol increase relative to phenylalanine and a 0.9 kcal/mol increase relative to the monomethyl analog is a measurable and significant difference.
| Evidence Dimension | Proton Affinity (Gas-Phase) |
|---|---|
| Target Compound Data | 224.5 kcal/mol (inferred from N,N-dimethylphenylalanine data) |
| Comparator Or Baseline | Phenylalanine: 220.3 kcal/mol; N-Methylphenylalanine: 223.6 kcal/mol |
| Quantified Difference | +4.2 kcal/mol vs. phenylalanine; +0.9 kcal/mol vs. N-methylphenylalanine |
| Conditions | Gas-phase measurement, relative to NH₃ proton affinity of 204.0 kcal/mol [1] |
Why This Matters
Higher proton affinity directly influences the site and efficiency of protonation in mass spectrometry and can alter peptide fragmentation patterns, making this derivative a useful tool in analytical and structural biology applications.
- [1] Proton affinities and photoelectron spectra of phenylalanine and N-methyl- and N,N-dimethylphenylalanine. Correlation of lone pair ionization energies with proton affinities and implications for N-methylation as a method to effect site specific protonation of peptides. J. Am. Chem. Soc. 1994, 116, 15, 6854–6859. View Source
